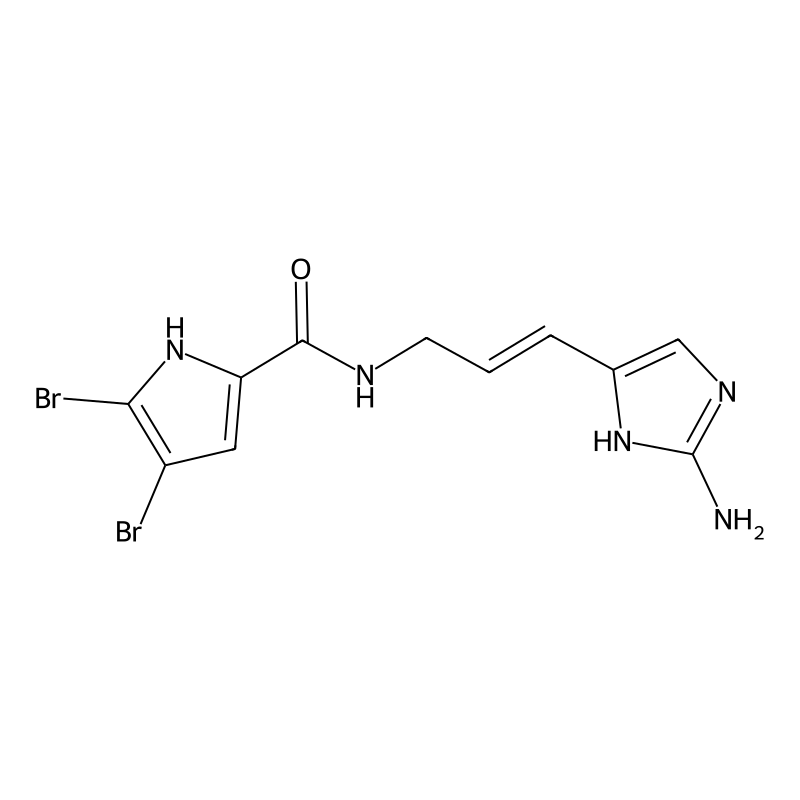

Oroidin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Oroidin is a natural product found in Agelas clathrodes, Stylissa massa, and other organisms with data available.

Oroidin is a naturally occurring marine pyrrole-imidazole alkaloid (PIA) characterized by a 4,5-dibromopyrrole-2-carboxamide moiety linked to a 2-aminoimidazole group via a propenyl chain [1]. In chemical procurement and research, it serves two primary functions: as the foundational biogenetic and synthetic precursor for a vast library of complex, polycyclic PIAs (such as sceptrin, ageliferin, and palau'amine), and as a highly potent, non-microbicidal inhibitor of bacterial biofilms and marine biofouling [2]. Unlike generic biocides, Oroidin's value lies in its specific structural geometry and halogenation pattern, which allow it to disrupt bacterial signaling without inducing the selective pressure that leads to antimicrobial resistance, making it a critical scaffold for advanced materials and pharmaceutical development.

Research Fit

References

- [1] Forte, B., et al. "A Submarine Journey: The Pyrrole-Imidazole Alkaloids." Marine Drugs 7.4 (2009): 705-753.

- [2] O'Ney, S., et al. "Synthesis of 7-15N-Oroidin and Evaluation of Utility for Biosynthetic Studies of Pyrrole-Imidazole Alkaloids." Journal of the American Chemical Society 132.3 (2010): 1020-1021.

Substituting Oroidin with simpler fragments (like unbrominated pyrroles or isolated 2-aminoimidazoles) or generic biocides fundamentally compromises both synthetic efficiency and biological mechanism. In total synthesis, attempting to build complex dimeric PIAs from generic fragments requires 20 to 45+ steps, plagued by notoriously poor yields and difficult late-stage regioselective brominations[1]. Procuring intact Oroidin bypasses these bottlenecks, enabling direct biomimetic cycloadditions. In antifouling applications, generic substitutes like copper or triclosan act via microbicidal pathways, rapidly killing planktonic bacteria but triggering multi-drug resistance. Oroidin, conversely, acts via a specific signaling disruption mechanism that prevents biofilm maturation without affecting planktonic viability, a property that is lost if the essential 4,5-dibromopyrrole moiety is omitted or replaced by unbrominated analogs like clathrodin [2].

Substitution Risk

Debrominated or monobrominated analogs (clathrodin, hymenidin) may shift potency, selectivity, and cytotoxicity profiles substantially.

Clathrodin shows negligible Gram-positive inhibition; antimicrobial screening endpoints may not transfer from oroidin to unsubstituted pyrrole analogs.

Reported non-cytotoxic window of oroidin is not replicated by hymenialdisine-type comparators; cytotoxicity endpoint review required.

References

- [1] Hoffmann, H., et al. "Synthesis of Marine Alkaloids from the Oroidin Family." Natural Product Reports 25.5 (2008): 919-932.

- [2] Richards, J. J., et al. "Amide Isosteres of Oroidin: Assessment of Antibiofilm Activity and C. elegans Toxicity." Journal of Medicinal Chemistry 52.14 (2009): 4582-4585.

Biomimetic Dimerization Efficiency vs. De Novo Fragment Synthesis

Oroidin is the established linear precursor for synthesizing complex dimeric PIAs such as sceptrin and ageliferin. When chemists attempt de novo total synthesis of these dimers from simple pyrrole and imidazole building blocks, the pathways typically require over 20 steps, with overall yields frequently falling below 1% due to challenging late-stage regioselective brominations[1]. By procuring Oroidin as the starting material, researchers can utilize direct biomimetic[2+2] or [4+2] cycloadditions. This pre-assembled 4,5-dibromopyrrole-2-aminoimidazole architecture reduces the synthetic pathway to a single dimerization step, drastically improving throughput for downstream biological testing [2].

| Evidence Dimension | Synthetic route efficiency for dimeric PIAs (e.g., Sceptrin) |

| Target Compound Data | Oroidin (Enables direct 1-step biomimetic dimerization) |

| Comparator Or Baseline | De novo synthesis from generic pyrrole/imidazole fragments |

| Quantified Difference | Eliminates >20 synthetic steps and bypasses late-stage bromination bottlenecks |

| Conditions | Biomimetic photochemical or radical-mediated cycloaddition |

Procuring Oroidin directly accelerates the synthesis of high-value dimeric PIAs, bypassing decades-long bottlenecks in total synthesis yields.

Non-Microbicidal Biofilm Inhibition vs. Traditional Biocides

Oroidin differentiates itself from conventional broad-spectrum biocides by decoupling biofilm inhibition from bacterial cell death. Quantitative assays demonstrate that Oroidin inhibits Pseudomonas aeruginosa (PAO1 and PA14) biofilm formation with an IC50 of 190 μM and 166 μM, respectively, without altering planktonic growth rates or viability [1]. In contrast, traditional microbicidal agents exert selective pressure that rapidly induces multi-drug resistance. Furthermore, the 4,5-dibromopyrrole moiety is critical; unbrominated analogs like clathrodin exhibit significantly reduced anti-biofilm potency, confirming that intact Oroidin is required to achieve optimal non-toxic signaling disruption [2].

| Evidence Dimension | Mechanism of biofilm inhibition and planktonic toxicity |

| Target Compound Data | Oroidin (Biofilm IC50 ~166-190 μM; Planktonic toxicity = None) |

| Comparator Or Baseline | Traditional biocides (Microbicidal, induces resistance) |

| Quantified Difference | 100% decoupling of biofilm inhibition from bacterial cell death |

| Conditions | P. aeruginosa PAO1/PA14 static biofilm assays |

Oroidin is the ideal scaffold for developing next-generation antifouling coatings and medical device treatments that do not trigger bacterial resistance.

Standardized Macrofouling Inhibition for Marine Coatings

In the formulation and testing of eco-friendly marine coatings, Oroidin serves as a critical benchmark for macrofouling inhibition. It demonstrates a quantified IC50 of 49 μM against the settlement of barnacle cyprids (Balanus improvisus) [1]. While certain specialized derivatives (e.g., barettin) may exhibit lower IC50 values, Oroidin's well-characterized baseline, combined with its dual efficacy against both microfouling (bacteria) and macrofouling (barnacles), makes it an indispensable reference standard. It allows formulators to accurately calibrate the performance of novel antifouling additives against a known, naturally occurring, non-toxic defense compound [2].

| Evidence Dimension | Barnacle (Balanus improvisus) settlement inhibition (IC50) |

| Target Compound Data | Oroidin (IC50 = 49 μM) |

| Comparator Or Baseline | Untreated controls (0% inhibition) |

| Quantified Difference | Provides a consistent, moderate-potency baseline (49 μM) for comparative antifouling assays |

| Conditions | Balanus improvisus cyprid settlement assay |

Formulators and chemical ecologists require Oroidin as a standardized, dual-action control to validate the efficacy of novel, eco-friendly marine antifouling formulations.

Biomimetic Synthesis of Complex Alkaloids

Oroidin is the mandatory starting material for research programs aiming to synthesize dimeric or tetrameric pyrrole-imidazole alkaloids (e.g., sceptrin, ageliferin, palau'amine) via direct cycloaddition, bypassing inefficient fragment-based total synthesis [1].

Non-Toxic Antifouling Marine Coatings

Utilized as a benchmark active ingredient or structural template in the development of marine paints that prevent bacterial and barnacle settlement without releasing heavy metals or microbicidal toxins into the aquatic environment [2].

Medical Device Biofilm Inhibitors

Employed as a scaffold for designing coatings on catheters and implants that prevent Pseudomonas aeruginosa biofilm formation without triggering the antimicrobial resistance typically caused by traditional antibiotics[3].

Application Fit Matrix

References

- [1] Hoffmann, H., et al. "Synthesis of Marine Alkaloids from the Oroidin Family." Natural Product Reports 25.5 (2008): 919-932.

- [2] Melander, C., et al. "Evaluation of dihydrooroidin as an antifouling additive in marine paint." International Biodeterioration & Biodegradation 63.4 (2009): 529-532.

- [3] Huigens, R. W., et al. "Control of bacterial biofilms with marine alkaloid derivatives." Molecular BioSystems 4.6 (2008): 614-621.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Explore Compound Types